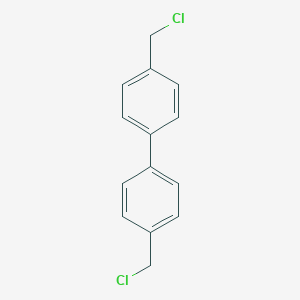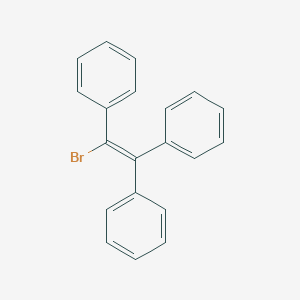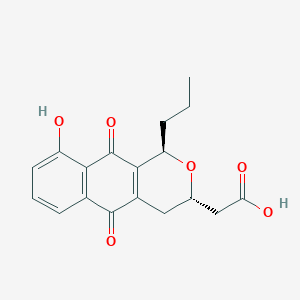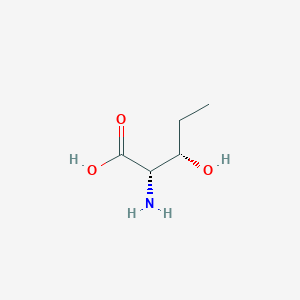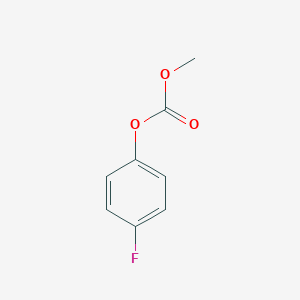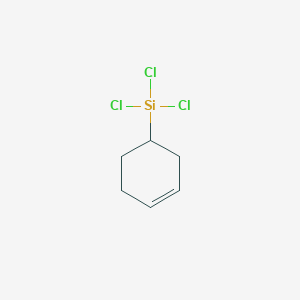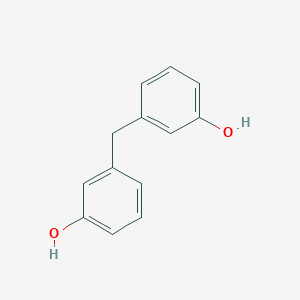
3,3'-Methylenediphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-Methylenediphenol’ is a chemical compound that is commonly used in scientific research. It is also known as bisphenol M or BPA-M. This compound is a derivative of bisphenol A and is used in the production of various polymers, resins, and coatings. The compound has been widely studied for its potential applications in various fields, including material science, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of ‘3,3’-Methylenediphenol’ is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent by scavenging free radicals and reducing the production of pro-inflammatory cytokines. The compound has also been shown to interact with various enzymes and receptors in the body, leading to its potential applications in pharmacology.
Biochemische Und Physiologische Effekte
‘3,3’-Methylenediphenol’ has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation, leading to improved cell viability and function. The compound has also been shown to improve glucose metabolism and insulin sensitivity, leading to its potential applications in the treatment of diabetes. Additionally, the compound has been shown to have neuroprotective effects, leading to its potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ‘3,3’-Methylenediphenol’ in lab experiments include its stability, low toxicity, and ease of synthesis. The compound can be easily synthesized in large quantities and has a long shelf life. Additionally, the compound has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential interactions with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for the study of ‘3,3’-Methylenediphenol’. One potential direction is the development of new polymers and resins using the compound as a building block. These materials could have improved thermal and mechanical properties, leading to their potential applications in various industries. Another potential direction is the development of new drugs using the compound as a drug delivery agent. The compound could improve the solubility and bioavailability of various drugs, leading to improved therapeutic outcomes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Synthesemethoden
‘3,3’-Methylenediphenol’ is synthesized by the reaction of bisphenol A and formaldehyde in the presence of a catalyst. The reaction takes place under high pressure and temperature conditions, resulting in the formation of the compound. The purity of the compound can be increased by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
‘3,3’-Methylenediphenol’ has been extensively studied for its potential applications in various scientific fields. In material science, the compound is used as a building block for the synthesis of various polymers and resins. It has been shown to improve the thermal and mechanical properties of these materials. In biochemistry, the compound has been studied for its potential applications as an antioxidant and anti-inflammatory agent. It has been shown to protect cells from oxidative stress and reduce inflammation in various animal models. In pharmacology, the compound has been studied for its potential applications as a drug delivery agent. It has been shown to improve the solubility and bioavailability of various drugs.
Eigenschaften
CAS-Nummer |
10193-50-7 |
|---|---|
Produktname |
3,3'-Methylenediphenol |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
3-[(3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9,14-15H,7H2 |
InChI-Schlüssel |
DXADWKPCWTXPOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Synonyme |
3,3'-Methylenebisphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



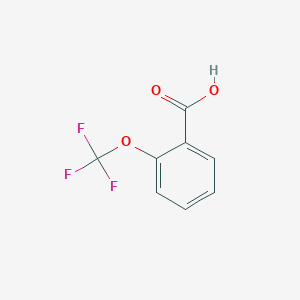
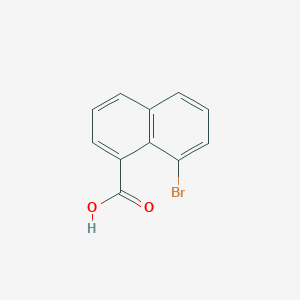
![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)
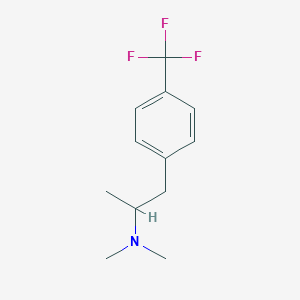
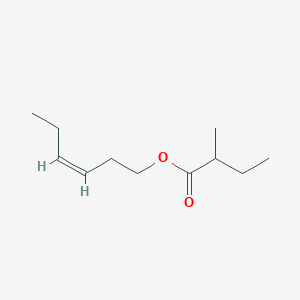
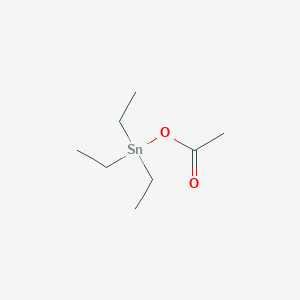
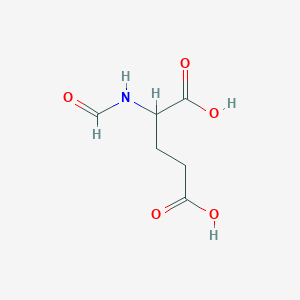
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)
